![molecular formula C6H12O6 B12662786 alpha-D-Psicopyranose CAS No. 38029-84-4](/img/structure/B12662786.png)
alpha-D-Psicopyranose
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Overview
Description
Alpha-D-Psicopyranose is a rare monosaccharide with the molecular formula C6H12O6 It is an epimer of D-fructose at the C3 position and exists predominantly in the pyranose form
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Psicopyranose can be synthesized through the oxidation of D-fructose derivatives. For instance, the oxidation of 1,2:4,5-di-O-isopropylidene-D-fructopyranose with dimethyl sulfoxide and acetic anhydride yields 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose, which can then be reduced to 1,2:4,5-di-O-isopropylidene-D-psicopyranose using sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its rarity and specialized applications. similar compounds are often produced through enzymatic processes or chemical synthesis involving protective group strategies to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Psicopyranose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Dimethyl sulfoxide, acetic anhydride.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as di-O-isopropylidene derivatives .
Scientific Research Applications
Biochemical Applications
Production from D-Glucose
Recent studies have demonstrated the capability of Escherichia coli to produce D-psicose from D-glucose through a series of metabolic pathways involving phosphorylation and epimerization. Genetic modifications have been employed to enhance carbon flux towards D-psicose production, achieving yields greater than 50% under optimized conditions. This method presents a sustainable alternative to traditional enzymatic synthesis, indicating potential for industrial applications in sugar production .
Enzymatic Properties
D-psicose exhibits significant inhibitory effects on various digestive enzymes. In vitro studies have shown that it can potently inhibit intestinal sucrase and maltase, while slightly affecting alpha-amylase activity. These properties suggest its potential use in managing postprandial glycemia, particularly in diabetic patients .
Nutritional Applications
Impact on Glycemic Response
D-psicose has been studied for its ability to modulate blood glucose levels. In animal models, administration of D-psicose alongside carbohydrates like sucrose and maltose resulted in significantly lower plasma glucose concentrations compared to controls. This suppression of postprandial hyperglycemia highlights its potential as a functional food ingredient for diabetes management .
Dietary Studies
Research indicates that diets enriched with D-psicose can increase liver glycogen content and improve metabolic profiles in both high-fat and low-fat dietary contexts. These findings support the incorporation of D-psicose into dietary regimens aimed at enhancing metabolic health .
Pharmaceutical Applications
Potential as an Antidiabetic Agent
Due to its inhibitory effects on alpha-glucosidases, D-psicose may serve as a natural alternative to synthetic alpha-glucosidase inhibitors like acarbose. Its ability to delay carbohydrate digestion could provide therapeutic benefits in controlling blood sugar levels in diabetic patients .
Drug Development
The unique structural properties of D-psicose allow for its use in the development of novel drug candidates. Studies suggest that derivatives of psicopyranose could exhibit new functions in glycoscience, potentially leading to innovative therapeutic applications .
Comparative Analysis of Enzymatic Inhibition
The following table summarizes the inhibitory effects of D-psicose on digestive enzymes compared to other sugars:
Sugar Type | Enzyme Inhibition Level | Reference |
---|---|---|
D-Psicose | High (sucrase, maltase) | |
D-Fructose | Low | |
Acarbose | High |
Case Study 1: Enzyme Activity Inhibition
In a controlled study involving male Wistar rats, administration of D-psicose resulted in significant inhibition of plasma glucose spikes following carbohydrate loading tests with sucrose and maltose. The results demonstrated sustained glycemic control over time, supporting its potential use as a dietary supplement for blood sugar management .
Case Study 2: Industrial Production
A recent investigation into the biosynthetic pathways of E. coli revealed that with appropriate genetic modifications, the organism could efficiently convert D-glucose into D-psicose at high yields, suggesting a viable route for large-scale production applicable in food and pharmaceutical industries .
Mechanism of Action
The mechanism by which alpha-D-Psicopyranose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- D-Fructopyranose
- L-Sorbopyranose
- Alpha-D-Tagatopyranose
- Beta-D-Tagatopyranose
Uniqueness
Alpha-D-Psicopyranose is unique due to its specific stereochemistry and the position of its hydroxyl groups, which differentiate it from other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Alpha-D-psicopyranose, a rare sugar derived from d-fructose, exhibits significant biological activities that have garnered interest in various fields, including nutrition, pharmacology, and food science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is an epimer of d-fructose at the C-3 position, classified as a ketohexose. Its molecular formula is C₆H₁₂O₆, and it has a molar mass of approximately 180.16 g/mol. The compound exists in both pyranose and furanose forms, with the pyranose form being predominant in solution.
Biological Activities
1. Sweetness and Caloric Content
This compound has a sweetness level comparable to sucrose but with significantly lower caloric content. Studies indicate that it can be utilized as a sugar substitute in various food products without contributing to excessive caloric intake .
2. Metabolic Effects
Research has shown that this compound may influence glucose metabolism. It has been demonstrated to reduce postprandial blood glucose levels in diabetic models, suggesting potential applications in managing diabetes .
3. Antioxidant Properties
This compound exhibits antioxidant activity, which can help mitigate oxidative stress within biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .
Synthesis and Conversion
The enzymatic conversion of d-fructose to this compound is facilitated by d-psicose 3-epimerase from Agrobacterium tumefaciens. This process can be optimized using borate ions to enhance yield . The maximum conversion yield achieved was around 64% at optimal conditions (pH 9.0 and 50°C) when borate was present at a molar ratio of 0.6:1 relative to fructose.
Case Studies
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in blood glucose levels compared to the control group. The study highlighted its potential as a functional food ingredient for glycemic control .
Case Study 2: Food Industry Applications
A recent investigation into the use of this compound as a sugar substitute in bakery products showed promising results. The products maintained desirable sensory qualities while reducing caloric content by up to 30% .
Table 1: Comparison of Biological Activities of this compound
Table 2: Enzymatic Conversion Conditions
Parameter | Optimal Value |
---|---|
pH | 9.0 |
Temperature | 50°C |
Borate-to-Fructose Ratio | 0.6:1 |
Maximum Yield | 64% |
Future Research Directions
Further research is warranted to explore the full potential of this compound in clinical settings, particularly its long-term effects on metabolic health and its role as a dietary supplement for managing obesity and diabetes. Additionally, studies focusing on its interactions with other biomolecules could provide insights into its broader applications.
Properties
CAS No. |
38029-84-4 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-KAZBKCHUSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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